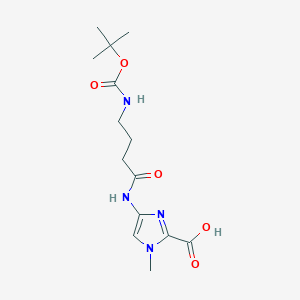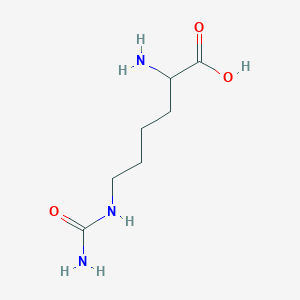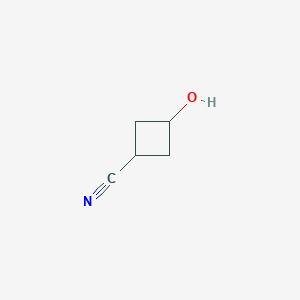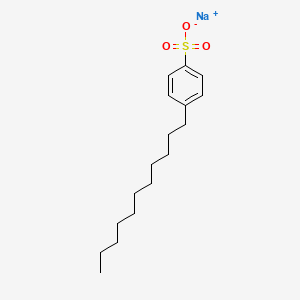
Naphthalen-1-yl 1-(5-fluoropentyl)-1h-indole-3-carboxylate
Übersicht
Beschreibung
NM2201, auch bekannt als Naphthalen-1-yl 1-(5-Fluorpentyl)-1H-indol-3-carboxylat, ist ein indolbasiertes synthetisches Cannabinoid. Es ist strukturell ähnlich anderen synthetischen Cannabinoiden wie 5F-PB-22 und NNE1. NM2201 wirkt als vollständiger Agonist an den Cannabinoidrezeptoren CB1 und CB2, mit hoher Bindungsaffinität .
Wissenschaftliche Forschungsanwendungen
NM2201 wurde in der wissenschaftlichen Forschung verwendet, um die Auswirkungen synthetischer Cannabinoide auf das Endocannabinoid-System zu untersuchen. Es dient als pharmakologische Sonde, um die Bindungsaffinität und Aktivität von Cannabinoiden an CB1- und CB2-Rezeptoren zu untersuchen. Darüber hinaus wird NM2201 in der forensischen Toxikologie verwendet, um Nachweismethoden für synthetische Cannabinoide in biologischen Proben zu entwickeln .
Wirkmechanismus
NM2201 entfaltet seine Wirkung durch die Bindung an die Cannabinoidrezeptoren CB1 und CB2. Als vollständiger Agonist aktiviert es diese Rezeptoren, was zu verschiedenen physiologischen und psychoaktiven Wirkungen führt. Die Aktivierung von CB1-Rezeptoren im zentralen Nervensystem ist mit den psychoaktiven Wirkungen verbunden, während die Aktivierung von CB2-Rezeptoren die Immunfunktion beeinflusst .
Wirkmechanismus
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NM2201 beinhaltet die Veresterung von 1-(5-Fluorpentyl)-1H-indol-3-carbonsäure mit Naphthalen-1-ol. Die Reaktion erfordert typischerweise ein dehydratisierendes Mittel wie Dicyclohexylcarbodiimid (DCC) und einen Katalysator wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan .
Industrielle Produktionsmethoden
Der allgemeine Ansatz würde die Skalierung der Laborsynthese mit entsprechenden Sicherheits- und regulatorischen Maßnahmen beinhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NM2201 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: NM2201 kann oxidiert werden, um verschiedene hydroxylierte Metaboliten zu bilden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse von NM2201 fördern.
Hauptprodukte
Oxidation: Hydroxylierte Metaboliten von NM2201.
Hydrolyse: 1-(5-Fluorpentyl)-1H-indol-3-carbonsäure und Naphthalen-1-ol.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5F-PB-22: Ähnlich in der Struktur, unterscheidet sich jedoch durch das Vorhandensein einer Esterbindung.
NNE1: Ein weiteres synthetisches Cannabinoid mit ähnlichen Bindungseigenschaften.
Einzigartigkeit
NM2201 ist aufgrund seiner spezifischen Esterbindung zwischen den Indol- und Naphthalin-Gruppen einzigartig, was seine Bindungsaffinität und metabolische Stabilität beeinflusst. Im Vergleich zu 5F-PB-22 und NNE1 weist NM2201 unterschiedliche pharmakokinetische Eigenschaften und Stoffwechselwege auf .
Eigenschaften
IUPAC Name |
naphthalen-1-yl 1-(5-fluoropentyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c25-15-6-1-7-16-26-17-21(20-12-4-5-13-22(20)26)24(27)28-23-14-8-10-18-9-2-3-11-19(18)23/h2-5,8-14,17H,1,6-7,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGFSQYZCKCBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009986 | |
| Record name | 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2042201-16-9 | |
| Record name | 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2042201-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NM-2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2042201169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NM-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCQ6IR3CU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





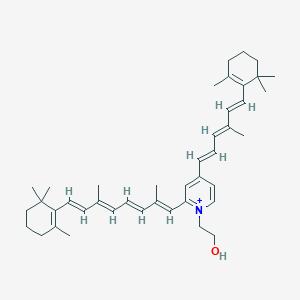
![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)
